4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid
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Overview
Description
4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Another method involves the selective fluorination of pyridines, which can be achieved using reagents such as Selectfluor®
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its structural similarity to other biologically active nicotinic acid derivatives.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group can influence the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biological processes, such as enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid can be compared with other similar compounds, such as:
- 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
- 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
- 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
- N-(2-Bromophenyl)-2-chloronicotinamide (ND4)
These compounds share structural similarities but differ in the nature and position of substituents on the aromatic ring.
Properties
IUPAC Name |
4-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-7-1-2-9(11(15)5-7)8-3-4-14-6-10(8)12(16)17/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCDAPLKNHULPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695592 |
Source
|
Record name | 4-(4-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-10-4 |
Source
|
Record name | 4-(4-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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